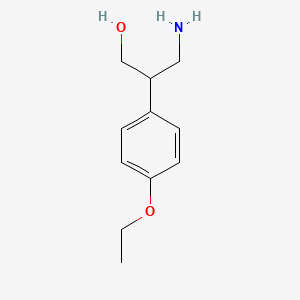3-Amino-2-(4-ethoxyphenyl)propan-1-ol
CAS No.:
Cat. No.: VC18229607
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17NO2 |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 3-amino-2-(4-ethoxyphenyl)propan-1-ol |
| Standard InChI | InChI=1S/C11H17NO2/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-6,10,13H,2,7-8,12H2,1H3 |
| Standard InChI Key | KFRLNTMBNGOMGX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(CN)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-Amino-2-(4-ethoxyphenyl)propan-1-ol (IUPAC name: 3-amino-2-(4-ethoxyphenyl)propan-1-ol) has the molecular formula CHNO and a molecular weight of 195.26 g/mol. Its structure consists of:
-
A propan-1-ol backbone (three-carbon chain with a hydroxyl group at position 1).
-
An amino group (-NH) at position 3.
-
A 4-ethoxyphenyl group (-CH-OCHCH) at position 2.
The ethoxy group enhances lipophilicity, while the amino and hydroxyl groups enable hydrogen bonding, influencing solubility and biological interactions .
Table 1: Comparative Molecular Properties of Related Amino Alcohols
Spectroscopic Data
While experimental spectral data for 3-amino-2-(4-ethoxyphenyl)propan-1-ol is unavailable, analogs suggest characteristic peaks:
-
IR Spectroscopy: O-H stretch (~3300 cm), N-H stretch (~3400 cm), and C-O-C ether stretch (~1250 cm) .
-
NMR:
Synthesis and Manufacturing
Proposed Synthetic Routes
The synthesis of 3-amino-2-(4-ethoxyphenyl)propan-1-ol can be inferred from methods used for structurally similar compounds :
Route 1: Reductive Amination
-
Ketone Formation: React 4-ethoxyacetophenone with trimethylsilyl cyanide (TMSCN) in the presence of ZnI to form a cyanohydrin intermediate.
-
Reduction: Reduce the nitrile group to an amine using LiAlH or catalytic hydrogenation (H, Pd/C).
-
Hydroxylation: Hydrolyze the silyl ether under acidic conditions to yield the final amino alcohol.
Reaction Scheme:
Route 2: Aziridine Ring-Opening
-
Aziridine Synthesis: Convert 4-ethoxystyrene oxide to aziridine using NH.
-
Ring-Opening: Treat with water or alcohols to introduce the hydroxyl group.
Industrial-Scale Considerations
Industrial production would optimize:
-
Catalysts: Transition metal catalysts (e.g., Pd, Ni) for hydrogenation steps.
-
Purification: Column chromatography or recrystallization to achieve >95% purity .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to -OH and -NH groups; limited solubility in non-polar solvents.
-
Stability: Susceptible to oxidation; recommended storage under inert gas (N) at 2–8°C .
Thermal Properties
-
Boiling Point: ~300°C (decomposition likely above 250°C).
Biological Activity and Applications
Hypothesized Mechanisms
The compound’s bioactivity is theorized to arise from:
-
Receptor Binding: The ethoxyphenyl group may interact with hydrophobic pockets in enzymes or receptors.
-
Hydrogen Bonding: -NH and -OH groups facilitate binding to biological targets like G-protein-coupled receptors .
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield.
-
Biological Screening: Evaluate antimicrobial, anticancer, and neuroprotective activities.
-
Computational Studies: Molecular docking to predict target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume